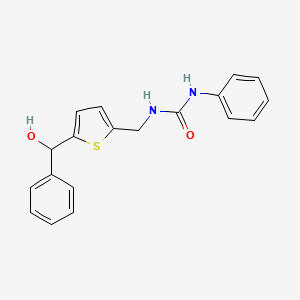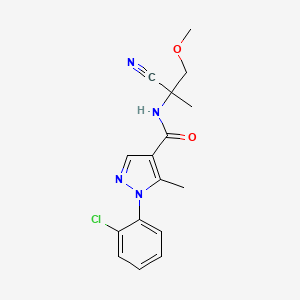
2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Techniques such as Thin Layer Chromatography (TLC) can be used for this purpose . The synthesized compounds have shown moderate to good activity when screened for their in vitro Antioxidant Activity (AOA) by DPPH scavenging method .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various techniques . For instance, the presence of certain elements in the molecule can be confirmed by observing isotopic peaks in mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be monitored using techniques like TLC . The synthetic significance of thiazole derivatives has been increased much by their recent medicinal applications .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques . For instance, the presence of certain elements in the molecule can be confirmed by observing isotopic peaks in mass spectrometry .Scientific Research Applications
Development and Imaging Applications
Fluorine-18-labeled Antagonists
Research has focused on synthesizing fluorinated derivatives for imaging purposes, particularly in the development of fluorine-18-labeled 5-HT1A antagonists. These compounds, including various fluorinated benzamide analogs, have been evaluated for their biological properties and potential in imaging applications, such as positron emission tomography (PET) imaging of the serotonin 1A receptor densities in Alzheimer's disease patients. The development of these fluorinated compounds aims to provide better statistics and quantification for static measurement of receptor distribution and to assess dynamic changes in serotonin levels (Lang et al., 1999).
Alzheimer's Disease Imaging
Another study used a specific fluorine-18 labeled compound for PET quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients, highlighting the compound's potential in understanding the progression of neurodegenerative diseases and its correlation with clinical symptoms (Kepe et al., 2006).
Synthesis and Characterization of Fluorophores
Fluorinated compounds have also been synthesized for the creation of efficient color-tunable fluorophores. Such research involves the use of thioamides as building blocks in the synthesis of fluorescent dyes, which display a wide range of fluorescence and are applicable in various scientific and technological fields (Witalewska et al., 2019).
Antimicrobial Agents
Moreover, derivatives of thiazole compounds have been investigated for their potential as antimicrobial agents. Novel compounds synthesized from thiazole derivatives have shown significant antibacterial and antifungal activities, making them candidates for further development into new antimicrobial drugs (Helal et al., 2013).
Cancer Research
In cancer research, isoxazole derivatives of benzothiazole compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies are crucial for developing new therapeutic agents, as they help in understanding the mechanisms of cell cycle regulation and apoptosis, potentially leading to more effective cancer treatments (Kumbhare et al., 2014).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Safety and Hazards
Future Directions
Thiazole moiety has been an important heterocycle in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This opens up many reactive positions where donor–acceptor, nucleophilic, oxidation reactions can take place .
properties
IUPAC Name |
2-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-24-15-8-6-13(7-9-15)19-22-14(12-25-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWDKAPRTYBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2957016.png)
![7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957017.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)




![[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B2957031.png)


![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)
![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)